BenchChemオンラインストアへようこそ!

2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Covalent inhibitor design Electrophilic warhead stoichiometry Medicinal chemistry

2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1000932-63-7, MFCD09971387) is an N,N-disubstituted chloroacetamide with the molecular formula C₁₃H₁₅Cl₂NO₅ and a molecular weight of 336.17 g/mol. Its structure features a 3,4,5-trimethoxyphenyl ring N-linked to two chloroacetyl groups (SMILES: COC1=CC(=CC(=C1OC)OC)N(C(=O)CCl)C(=O)CCl), classifying it as a bis-chloroacetamide with dual electrophilic warheads.

Molecular Formula C13H15Cl2NO5
Molecular Weight 336.17
CAS No. 1000932-63-7
Cat. No. B2633096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide
CAS1000932-63-7
Molecular FormulaC13H15Cl2NO5
Molecular Weight336.17
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)N(C(=O)CCl)C(=O)CCl
InChIInChI=1S/C13H15Cl2NO5/c1-19-9-4-8(5-10(20-2)13(9)21-3)16(11(17)6-14)12(18)7-15/h4-5H,6-7H2,1-3H3
InChIKeyUVJJMADHHHLFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1000932-63-7): Structural Identity and Procurement Baseline


2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1000932-63-7, MFCD09971387) is an N,N-disubstituted chloroacetamide with the molecular formula C₁₃H₁₅Cl₂NO₅ and a molecular weight of 336.17 g/mol . Its structure features a 3,4,5-trimethoxyphenyl ring N-linked to two chloroacetyl groups (SMILES: COC1=CC(=CC(=C1OC)OC)N(C(=O)CCl)C(=O)CCl), classifying it as a bis-chloroacetamide with dual electrophilic warheads . The compound is commercially supplied at ≥95% purity by multiple established vendors including Santa Cruz Biotechnology (sc-342092), Combi-Blocks, and AKSci, positioning it as an accessible scaffold for medicinal chemistry and chemical biology applications .

Why 2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide Cannot Be Substituted by Mono-Chloroacetyl or Other In-Class Analogs


Substituting this bis-chloroacetamide with its closest commercially available analog—2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 39901-45-6, the mono-chloroacetyl derivative, MW 259.69, C₁₁H₁₄ClNO₄)—fundamentally alters the compound's covalent reactivity profile [1]. The target compound possesses two electrophilic chloroacetyl warheads capable of independent or sequential nucleophilic substitution reactions, whereas the mono-substituted analog has only one reactive center . This structural difference directly impacts the potential for protein crosslinking, stoichiometry of target engagement, and the physicochemical properties governing membrane permeability and metabolic stability. Within the broader N,N-disubstituted chloroacetamide class, Bogdanović et al. (2025) demonstrated that cytotoxic potency against HeLa, K562, and A549 cell lines (IC₅₀ <10 μM for the most active members) is highly sensitive to substituent identity on the amide nitrogen—meaning that even structurally similar analogs within this class exhibit non-interchangeable biological activity profiles [2].

Quantitative Differentiation Evidence for 2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1000932-63-7) Against Closest Comparators


Structural Differentiation: Dual Chloroacetyl Warheads vs. Single Chloroacetyl in the Closest Commercial Analog

The target compound (CAS 1000932-63-7) contains two chloroacetyl groups, providing a total of two electrophilic α-chloro carbonyl centers available for nucleophilic substitution, compared to a single electrophilic center in its closest commercially available analog, 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 39901-45-6) . This structural difference is confirmed by molecular formula comparison: C₁₃H₁₅Cl₂NO₅ (target, MW 336.17) vs. C₁₁H₁₄ClNO₄ (comparator, MW 259.69), a mass difference of 76.48 g/mol corresponding precisely to one additional chloroacetyl moiety (C₂H₂ClO) [1]. The dual-warhead architecture enables potential crosslinking of two proximal nucleophilic residues (e.g., cysteine thiols) within a target protein, a mode of action structurally precluded for the mono-substituted analog.

Covalent inhibitor design Electrophilic warhead stoichiometry Medicinal chemistry

Class-Level Cytotoxicity Evidence: N,N-Disubstituted Chloroacetamides Demonstrate Sub-10 μM Potency Against Multiple Cancer Cell Lines

Bogdanović et al. (2025) synthesized and evaluated thirteen N,N-disubstituted chloroacetamides (compounds 1–13) with diverse alkyl and aryl substituents on the amide nitrogen, the same core architecture as the target compound [1]. Five of the thirteen compounds exhibited significant cytotoxicity against HeLa (cervical cancer), K562 (chronic myeloid leukemia), and A549 (lung adenocarcinoma) cell lines with IC₅₀ values below 10 μM [2]. Notably, compound 10 activated caspases 3, 8, and 9, promoting both intrinsic and extrinsic apoptotic pathways, while compounds 9–12 were identified as strong apoptosis inducers [2]. A 3D QSAR model developed in the same study revealed that aromatic substituents on the nitrogen atom reduced HeLa potency, whereas overall molecular shape had a positive effect on activity [3]. The target compound, bearing the trimethoxyphenyl aromatic substituent—a privileged fragment in tubulin-targeting agents such as colchicine and combretastatin—is structurally congruent with the active N,N-disubstituted scaffold but its specific IC₅₀ values remain uncharacterized in published literature.

Anticancer drug discovery Covalent inhibitors Apoptosis induction

Class-Level In Vivo Evidence: 2-Chloro-N-arylacetamides Demonstrate Xenograft Tumor Growth Inhibition Without Organ-Specific Toxicity

Ferreira et al. (2019) evaluated the in vitro and in vivo antitumor activity of ten 2-chloro-N-arylacetamides, a broader class encompassing the N-aryl chloroacetamide substructure present in the target compound [1]. In HCT-116 colon carcinoma-bearing xenograft mice, compounds 2 and 3 reduced tumor growth by 21.2% and 27.5% respectively (p < 0.05) following subacute administration at 25 mg/kg/day for 15 days, without causing apparent signals of organ-specific toxicity [2]. In vitro, most molecules in this series displayed CI₅₀ values ranging from 4.9 to 50.1 μM against human cancer cell lines, with cytotoxicity influenced by molecular dipole moment, lipophilicity, and the electronic constant of aryl substituents [3]. The target compound's 3,4,5-trimethoxyphenyl group represents a distinct electronic and steric environment compared to the simpler aryl substituents tested, and its dual chloroacetyl architecture adds an additional dimension of reactivity not present in the mono-chloroacetamide series.

In vivo antitumor efficacy Xenograft model Toxicology

Commercial Availability and Purity Benchmarking Against the Closest Mono-Chloroacetyl Analog

The target compound is stocked by multiple established research chemical suppliers at standardized purity. Santa Cruz Biotechnology offers the compound (sc-342092) in 1 g and 5 g quantities . Combi-Blocks lists the compound under MFCD09971387 at 95% purity . AKSci supplies it as catalog AKSci 0451DE at 95% minimum purity . The closest mono-chloroacetyl analog (CAS 39901-45-6) is available from Leyan at 97% purity and from Chembase via custom synthesis, indicating comparable commercial accessibility but with the target compound offering the differentiated bis-chloroacetyl architecture . No dedicated analytical reference standards or certified purity grades beyond 95% were identified for either compound, reflecting their status as research-grade scaffolds rather than validated pharmaceutical reference materials.

Chemical procurement Purity specification Vendor comparison

Recommended Application Scenarios for 2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1000932-63-7) Based on Evidence Profile


Covalent Probe Development Requiring Bifunctional Electrophilic Warheads

The dual chloroacetyl architecture of this compound makes it uniquely suited for developing covalent probes that require crosslinking of two proximal nucleophilic residues—such as adjacent cysteine thiols or a cysteine-lysine pair—within a target protein's active site or allosteric pocket. This bifunctional capability is structurally precluded in the mono-chloroacetyl analog (CAS 39901-45-6), which can engage only a single nucleophile . Researchers designing activity-based protein profiling probes or targeted covalent inhibitors that benefit from enhanced residence time through dual-site engagement should prioritize this compound over mono-substituted alternatives.

Structure-Activity Relationship (SAR) Expansion of the N,N-Disubstituted Chloroacetamide Pharmacophore

The Bogdanović et al. (2025) study established that N,N-disubstituted chloroacetamides can achieve IC₅₀ values below 10 μM against HeLa, K562, and A549 cancer cell lines, with activity modulated by substituent identity and lipophilicity [1]. The target compound extends this SAR landscape by introducing the 3,4,5-trimethoxyphenyl group—a privileged fragment in tubulin-binding antimitotic agents—into the N,N-disubstituted scaffold. Medicinal chemistry teams seeking to explore whether the trimethoxyphenyl motif synergizes with the chloroacetamide warhead for enhanced anticancer potency should procure this compound as a novel SAR probe.

In Vivo Antitumor Efficacy Studies Building on Validated Arylacetamide Class Activity

Ferreira et al. (2019) demonstrated that 2-chloro-N-arylacetamides achieve statistically significant HCT-116 colon carcinoma xenograft growth inhibition (21.2–27.5%, p < 0.05) at well-tolerated doses without organ-specific toxicity [2]. The target compound, bearing both the N-arylacetamide pharmacophore and dual chloroacetyl warheads, represents a logical next-generation candidate for in vivo efficacy evaluation. Preclinical oncology groups should prioritize this compound for xenograft studies to determine whether the bis-chloroacetyl modification improves upon the ~25% tumor growth inhibition benchmark established by the mono-chloroacetamide series.

Chemical Biology Tool for Investigating Covalent Modification Stoichiometry

The precisely defined 2:1 stoichiometry of electrophilic chloroacetyl groups to the trimethoxyphenyl chromophore makes this compound a useful tool for mass spectrometry-based studies of protein covalent modification. The 76.48 g/mol mass shift upon reaction of each chloroacetyl group with a thiol nucleophile (displacement of chloride) provides a quantifiable signature for determining whether one or both warheads engage biological targets . This property is immediately relevant for target engagement studies and selectivity profiling, where the mono-chloroacetyl analog would yield only a single modification event per molecule.

Quote Request

Request a Quote for 2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.